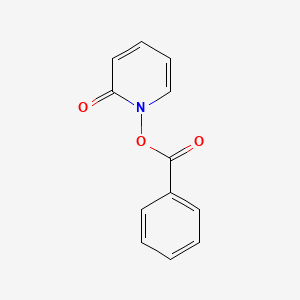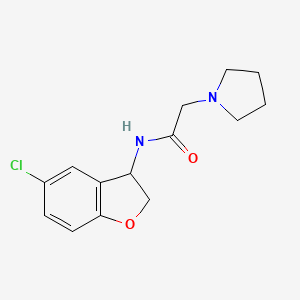
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur and carbon-containing precursors.
Introduction of the Ammonium Group: This step involves the reaction of the thietane intermediate with methylating agents to introduce the N,N,N,2,2-pentamethylammonium group.
Iodide Exchange: The final step often involves the exchange of an anion with iodide to form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ammonium derivatives.
Applications De Recherche Scientifique
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the thietane ring and the ammonium group. These functional groups can interact with various molecular targets, including enzymes, receptors, and other biomolecules, leading to specific biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound has a similar ammonium structure but lacks the thietane ring.
N,N,2,2-Tetramethyl-1,3-propanediamine: Another related compound with a different carbon backbone and no sulfur atom.
Uniqueness
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
92658-16-7 |
|---|---|
Formule moléculaire |
C8H18INO2S |
Poids moléculaire |
319.21 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,1-dioxothietan-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H18NO2S.HI/c1-8(2)7(9(3,4)5)6-12(8,10)11;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
MJFUHCQUHRVOEG-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(CS1(=O)=O)[N+](C)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)

![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)

![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)

![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)


